Trpvicin
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Overview
Description
Trpvicin is a synthetic compound known for its potent and subtype-selective inhibition of the transient receptor potential vanilloid subtype 3 (TRPV3) ion channel. TRPV3 is predominantly expressed in skin keratinocytes and plays a significant role in various physiological processes, including temperature sensation, itch, and skin homeostasis .
Preparation Methods
The synthesis of Trpvicin involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyridine derivative, followed by the introduction of a trifluoromethyl group and a thiazole ring. The final step involves the coupling of these intermediates to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Trpvicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Trpvicin has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of TRPV3 channels.
Biology: this compound is employed in research to understand the role of TRPV3 in skin physiology and pathology, including its involvement in itch, dermatitis, and hair growth.
Medicine: The compound is being investigated for its potential therapeutic applications in treating skin conditions like atopic dermatitis and psoriasis, as well as its role in pain management.
Industry: This compound is used in the development of new skincare products and treatments targeting TRPV3 channels
Mechanism of Action
Trpvicin exerts its effects by inhibiting the TRPV3 ion channel. It stabilizes the channel in a closed state, preventing the influx of calcium ions. This inhibition occurs through binding to specific sites within the channel’s central cavity, which remodels the channel symmetry and blocks ion conductance. The molecular targets and pathways involved include the modulation of calcium signaling pathways, which play a crucial role in various cellular processes .
Comparison with Similar Compounds
Trpvicin is unique compared to other TRPV3 inhibitors due to its high potency and selectivity. Similar compounds include:
2-aminoethoxydiphenyl borate (2-APB): A less selective TRPV3 inhibitor.
Dyclonine: Another TRPV3 inhibitor with a different binding mechanism.
Osthole: A natural compound that inhibits TRPV3 but with lower potency. This compound’s uniqueness lies in its ability to selectively inhibit TRPV3 without significantly affecting other TRP channels, making it a valuable tool for research and potential therapeutic applications
Properties
Molecular Formula |
C20H17F3N6O3S |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-(trifluoromethyl)-1,3-thiazol-2-yl]-4,6-dimethoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H17F3N6O3S/c1-19(2,8-24)11-7-10(5-6-25-11)13-14(20(21,22)23)28-18(33-13)29-15(30)12-16(31-3)26-9-27-17(12)32-4/h5-7,9H,1-4H3,(H,28,29,30) |
InChI Key |
CPIDEBBXBVMQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CN=C3OC)OC)C(F)(F)F |
Origin of Product |
United States |
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